molecular formula C5H6ClN3O B12974089 6-chloro-2-(methylamino)pyrimidin-4(3H)-one

6-chloro-2-(methylamino)pyrimidin-4(3H)-one

Cat. No.: B12974089
M. Wt: 159.57 g/mol
InChI Key: IKHMHNUAKNXSFV-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound with the molecular formula C5H6ClN3O. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one typically involves the chlorination of 2-(methylamino)pyrimidin-4(3H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate are commonly used.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

6-Chloro-2-(methylamino)pyrimidin-4(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-2-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(methylthio)pyrimidin-4-amine
  • 4-Amino-6-chloro-2-(methylthio)pyrimidine
  • 2-Pyrimidinamine, 4-chloro-6-methyl-

Uniqueness

6-Chloro-2-(methylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

4-chloro-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6ClN3O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H2,7,8,9,10)

InChI Key

IKHMHNUAKNXSFV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=O)N1)Cl

Origin of Product

United States

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